
N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of imidazole and has been synthesized using various methods to study its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine is not fully understood. However, studies have suggested that the compound may interact with various receptors and enzymes in the body, leading to its observed effects.
Biochemical and Physiological Effects
N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine has been shown to exhibit various biochemical and physiological effects. In addition to its potential as a histamine H3 receptor antagonist and acetylcholinesterase inhibitor, the compound has also been found to exhibit antifungal activity against Candida albicans, a common fungal pathogen.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine in lab experiments include its potential as a histamine H3 receptor antagonist, acetylcholinesterase inhibitor, and antifungal agent. However, limitations may include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research involving N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine. One area of interest is its potential as a treatment for Alzheimer's disease. Further research could investigate the compound's ability to improve cognitive function in animal models of the disease.
Another potential future direction is the use of N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine as a potential antifungal agent. Additional studies could explore the compound's mechanism of action against Candida albicans and other fungal pathogens.
Conclusion
N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine is a promising chemical compound that has potential applications in scientific research. Its ability to act as a histamine H3 receptor antagonist, acetylcholinesterase inhibitor, and antifungal agent make it a subject of interest for further investigation. Future research could explore its potential as a treatment for Alzheimer's disease and other conditions.
Synthesemethoden
The synthesis of N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine has been achieved using different methods. One study reported the use of a one-pot reaction involving the reaction of 3-bromo-4-ethoxybenzaldehyde, 1H-imidazole-1-carboxaldehyde, and 3-aminopropylamine in the presence of a catalytic amount of piperidine. The reaction was carried out in ethanol at room temperature for 24 hours, resulting in the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine has been used in various scientific research applications. One study investigated its potential as a histamine H3 receptor antagonist. The results showed that the compound exhibited high affinity and selectivity towards the histamine H3 receptor, making it a promising candidate for further research.
Another study explored the potential of N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine as a potential treatment for Alzheimer's disease. The compound was found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for learning and memory. The inhibition of acetylcholinesterase activity may lead to an increase in acetylcholine levels, which could potentially improve cognitive function in Alzheimer's disease patients.
Eigenschaften
Produktname |
N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine |
|---|---|
Molekularformel |
C15H20BrN3O |
Molekulargewicht |
338.24 g/mol |
IUPAC-Name |
N-[(3-bromo-4-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C15H20BrN3O/c1-2-20-15-5-4-13(10-14(15)16)11-17-6-3-8-19-9-7-18-12-19/h4-5,7,9-10,12,17H,2-3,6,8,11H2,1H3 |
InChI-Schlüssel |
LVBOQZDCHKYVOV-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCCCN2C=CN=C2)Br |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)CNCCCN2C=CN=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



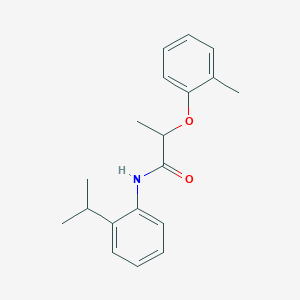


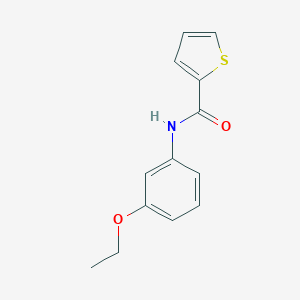
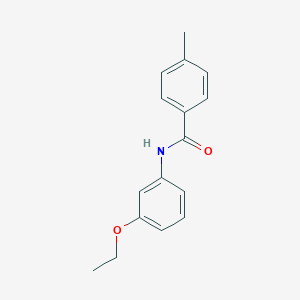
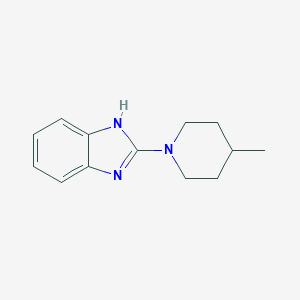
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268009.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B268010.png)
![3-[(cyclopropylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268012.png)
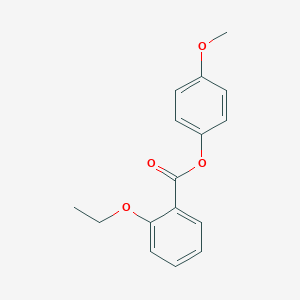
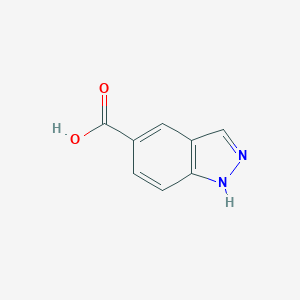
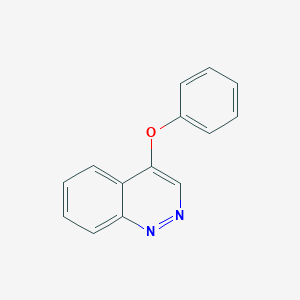
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine](/img/structure/B268030.png)
